molecular formula C14H24N2O2 B13064316 tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate

tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate

Cat. No.: B13064316
M. Wt: 252.35 g/mol
InChI Key: WBSHCVQNSMTWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate is a complex organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical studies.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 2-amino-8-azadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-8-14(9-16)6-13(7-14)4-10(15)5-13/h10H,4-9,15H2,1-3H3

InChI Key

WBSHCVQNSMTWNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable spirocyclic ketone with tert-butyl carbamate in the presence of a strong base, such as sodium hydride, to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino and a carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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